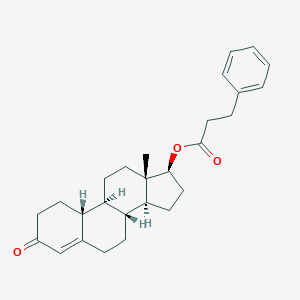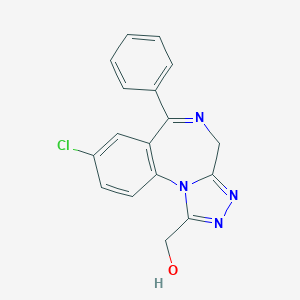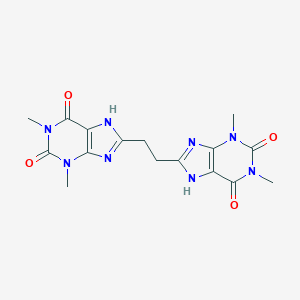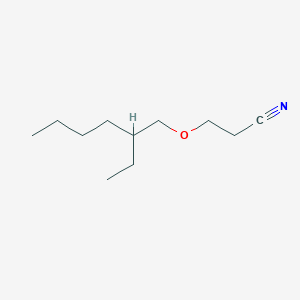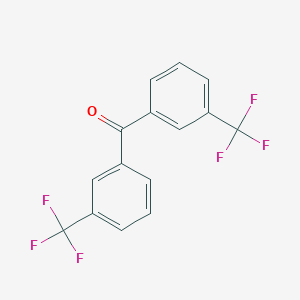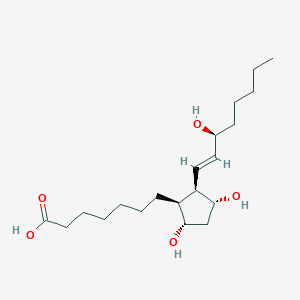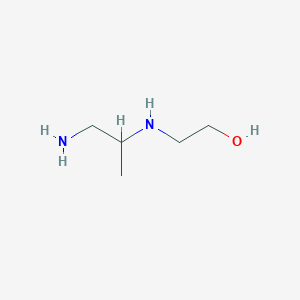
Hydroxyethylpropylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyethylpropylenediamine (HEPD) is a chemical compound that belongs to the family of polyamines. It is a colorless liquid with a molecular weight of 146.22 g/mol. HEPD is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Hydroxyethylpropylenediamine is not fully understood. It is believed that Hydroxyethylpropylenediamine interacts with biological membranes and disrupts their structure and function. Hydroxyethylpropylenediamine has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It is also known to bind to DNA and RNA, which may affect their replication and transcription.
Effets Biochimiques Et Physiologiques
Hydroxyethylpropylenediamine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. Hydroxyethylpropylenediamine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells. It has been suggested that Hydroxyethylpropylenediamine may have potential therapeutic applications in the treatment of cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxyethylpropylenediamine has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Hydroxyethylpropylenediamine is also relatively non-toxic and has low environmental impact. However, Hydroxyethylpropylenediamine has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, which may affect the experimental results. Hydroxyethylpropylenediamine also has a short half-life, which means that it may degrade quickly in biological systems.
Orientations Futures
Hydroxyethylpropylenediamine has many potential future directions in scientific research. It can be used as a building block for the synthesis of new polymers and biomaterials. Hydroxyethylpropylenediamine can also be used as a chelating agent for the removal of heavy metals from contaminated soil and water. Additionally, Hydroxyethylpropylenediamine has potential applications in the treatment of cancer and infectious diseases. Further research is needed to fully understand the mechanism of action of Hydroxyethylpropylenediamine and to explore its potential therapeutic applications.
Méthodes De Synthèse
Hydroxyethylpropylenediamine is synthesized by the reaction of propylene oxide with ethylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The yield of Hydroxyethylpropylenediamine depends on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
Hydroxyethylpropylenediamine is widely used in scientific research as a reagent for the synthesis of polymers, surfactants, and other organic compounds. It is also used as a crosslinking agent for the preparation of hydrogels and other biomaterials. Hydroxyethylpropylenediamine has been studied extensively for its antifungal, antibacterial, and antiviral properties. It has also been used as a chelating agent for the removal of heavy metals from wastewater.
Propriétés
Numéro CAS |
10138-74-6 |
|---|---|
Nom du produit |
Hydroxyethylpropylenediamine |
Formule moléculaire |
C5H14N2O |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
2-(1-aminopropan-2-ylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
Clé InChI |
QLSQYTKEUVPIJA-UHFFFAOYSA-N |
SMILES |
CC(CN)NCCO |
SMILES canonique |
CC(CN)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



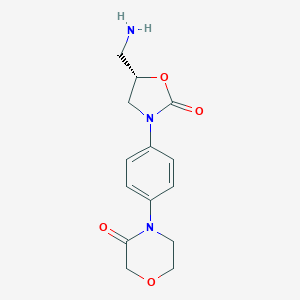
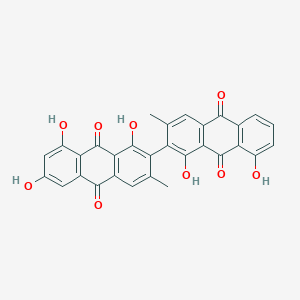
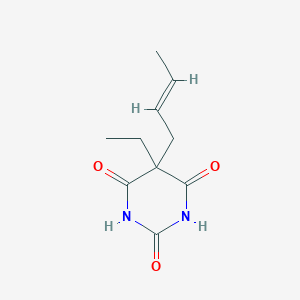
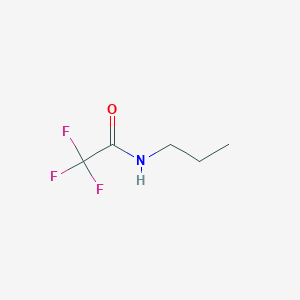
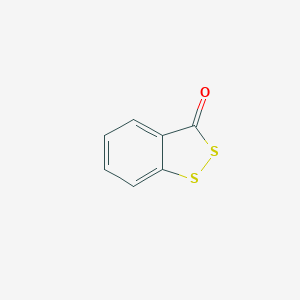
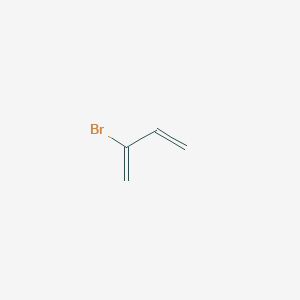
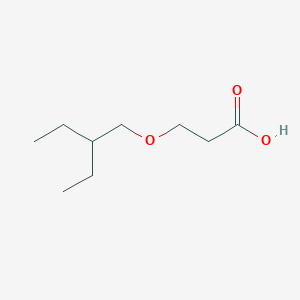
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
